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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

chemical conjugation of various payloads to ligands targeting the Cholecystokinin 2 Receptor

(CCK2R). This document covers the underlying biology of CCK2R, diverse conjugation

strategies, and protocols for the synthesis and evaluation of ligand-payload conjugates.

Introduction to CCK2R and Its Ligands
The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-

coupled receptor (GPCR) that plays significant roles in gastrointestinal physiology and is

overexpressed in several human cancers, including medullary thyroid carcinoma (MTC), small

cell lung cancer (SCLC), and gastrointestinal stromal tumors (GIST).[1][2] This differential

expression profile makes CCK2R an attractive target for the delivery of therapeutic and

diagnostic payloads.

Ligands for CCK2R can be broadly categorized into two classes:

Peptidic Ligands: Based on the natural peptide hormones gastrin and cholecystokinin (CCK).

Minigastrin (MG), a truncated version of gastrin, is a common scaffold. The C-terminal

tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for receptor binding.[2]
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Non-Peptidic Ligands: Small molecule antagonists, such as Z-360 (a benzodiazepine

derivative), have been developed to overcome the poor in vivo stability of peptidic ligands.[3]

[4]

CCK2R Signaling Pathway
Upon ligand binding, CCK2R activates intracellular signaling cascades that regulate cell

proliferation, differentiation, and survival. Understanding this pathway is crucial for predicting

the biological consequences of ligand-payload binding, especially for agonist-based

conjugates. CCK2R primarily couples to Gq and Gα12/13 proteins, initiating a cascade

involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein

kinases (MAPKs).
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Caption: Simplified CCK2R signaling pathway.

Conjugation Chemistries and Strategies
The choice of conjugation chemistry depends on the nature of the ligand, the payload, and the

desired properties of the final conjugate, such as stability and payload release mechanism.

Payloads
A variety of payloads can be attached to CCK2R ligands:

Radionuclides: For imaging (e.g., ⁶⁸Ga, ¹¹¹In) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2][5]
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Cytotoxic Drugs: Potent small molecules like tubulysin or vinblastine derivatives for targeted

chemotherapy.[3][4]

Fluorescent Dyes: For optical imaging and in vitro assays (e.g., Cyanine dyes, Fluorescein).

[6][7]

Linker Strategies
Linkers play a critical role in connecting the ligand to the payload. They can influence solubility,

stability, and the payload release profile.

Chelators (for Radionuclides): Macrocyclic chelators like DOTA (1,4,7,10-

tetraazacyclododecane-1,4,7,10-tetraacetic acid) are commonly used to stably complex

radiometals.[5]

Peptide Linkers: Hydrophilic peptide spacers can be used to connect small molecule drugs,

often incorporating cleavage sites for enzymes like cathepsin B to ensure payload release

within the tumor cell.

PEG Linkers: Polyethylene glycol (PEG) linkers can improve the hydrophilicity and

pharmacokinetic properties of the conjugate.[3][4]

Click Chemistry Handles: Introduction of azide or alkyne groups allows for highly specific and

efficient conjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

Data Presentation: Comparative Analysis of CCK2R
Conjugates
The following tables summarize key quantitative data for various CCK2R ligand-payload

conjugates, allowing for easy comparison of their properties.

Table 1: In Vitro Binding Affinity and Potency of CCK2R Conjugates
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Ligand
Scaffold

Payload/Mo
dification

Linker Type IC₅₀ (nM) Cell Line Reference

Z-360

(Antagonist)
DOTA-PEG₄ PEG 3.31 A431-CCK2R [3][4]

Z-360

(Antagonist)
DOTA-PEG₆ PEG 4.11 A431-CCK2R [3][4]

Z-360

(Antagonist)
DOTA-PEG₁₂ PEG 10.4 A431-CCK2R [3][4]

Minigastrin

Analog

(Agonist)

DOTA-MGS5 N/A 0.69 ± 0.09 A431-CCK2R [10]

Minigastrin

Analog

(Agonist)

Pentagastrin

(Ref.)
N/A 0.76 ± 0.11 A431-CCK2R [10]

Multiple MG

Analogs
¹¹¹In-DOTA N/A 0.2 - 3.4 Human MTC [8]

Table 2: In Vivo Tumor Uptake of Radiolabeled CCK2R Conjugates
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Conjugate
Animal
Model

Tumor Type
Uptake
(%ID/g)

Time Point Reference

[¹¹¹In]In-

DTPAGlu-G-

CCK8

Mice
A431-CCK2R

Xenograft
~4.0 30 min [4]

[¹⁷⁷Lu]Lu-

DOTA-MGS5
Nude Mice

CCK2R

Xenograft
>20.0 N/A [10]

[⁶⁸Ga]Ga-

CyFMG

Xenografted

Mice
A431-CCK2R 4.02 ± 1.64 2 h [7]

[⁶⁸Ga]Ga-

CyTMG

Xenografted

Mice
A431-CCK2R 6.47 ± 1.47 2 h [7]

[¹⁷⁷Lu]Lu-

Stabilized

MG

Nude Mice
CCK2R

Xenograft
29 - 46 4 h [1]

Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of CCK2R ligand-

payload conjugates.

Workflow for CCK2R Ligand-Payload Development
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Caption: General workflow for developing CCK2R conjugates.
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Protocol: Solid-Phase Peptide Synthesis (SPPS) of a
CCK2R Peptidic Ligand
This protocol describes the manual synthesis of a minigastrin analog using Fmoc/tBu strategy.

Materials:

Rink Amide resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

SPPS reaction vessel

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain and repeat the treatment for an additional 20 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and

DIPEA (6 eq) in DMF.

Add the activation mixture to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling.

Wash the resin with DMF (5 times) and DCM (3 times).

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

Final Cleavage and Deprotection:

After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry

under vacuum.

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3

hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purification: Purify the crude peptide using reverse-phase HPLC.

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and

analytical HPLC.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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This protocol describes the conjugation of an azide-modified peptide to an alkyne-

functionalized payload.[10]

Materials:

Azide-modified peptide (1 eq)

Alkyne-functionalized payload (1.5 eq)

Copper(II) sulfate (CuSO₄) (0.1 eq)

Sodium ascorbate (0.5 eq)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 eq)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Stock Solutions:

Dissolve the azide-peptide and alkyne-payload in PBS.

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM),

and THPTA (e.g., 50 mM) in water.

Reaction Setup:

In a microcentrifuge tube, combine the azide-peptide solution with the alkyne-payload

solution.

Add the THPTA solution to the mixture.

Add the CuSO₄ solution and mix gently.

Initiate Reaction:

Add the sodium ascorbate solution to initiate the click reaction.
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Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours

with gentle agitation.

Quenching and Purification:

The reaction can be quenched by adding EDTA to chelate the copper.

Purify the resulting peptide-payload conjugate using size-exclusion chromatography or

reverse-phase HPLC to remove excess reagents and unreacted starting materials.

Characterization: Confirm the successful conjugation by mass spectrometry, which should

show the expected mass of the conjugate.

Protocol: In Vitro Competitive Radioligand Binding
Assay
This assay determines the binding affinity (IC₅₀/Kᵢ) of a new conjugate by measuring its ability

to compete with a known radioligand for binding to CCK2R.

Materials:

Cell membranes from a cell line overexpressing CCK2R (e.g., A431-CCK2R).

Radioligand (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I).

Unlabeled test conjugate at various concentrations.

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Wash buffer (ice-cold).

96-well filter plates (e.g., GF/C filters).

Scintillation fluid and counter.

Procedure:

Plate Setup:
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Total Binding: Add cell membranes, radioligand (at a concentration near its Kₑ), and

binding buffer to designated wells.

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an

unlabeled standard ligand (e.g., pentagastrin) to designated wells.

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the

test conjugate to the remaining wells.

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

Filtration: Stop the reaction by rapid vacuum filtration through the filter plate. Wash the filters

multiple times with ice-cold wash buffer to remove unbound radioligand.

Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting non-specific counts from total counts.

Plot the percentage of specific binding against the logarithm of the test conjugate

concentration.

Determine the IC₅₀ value (the concentration of conjugate that inhibits 50% of specific

radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response

curve).

Conclusion
The development of CCK2R-targeted conjugates represents a promising strategy for the

diagnosis and treatment of various cancers. The choice of ligand, payload, and conjugation

chemistry is critical for optimizing the performance of these agents. The protocols and data

presented herein provide a foundational guide for researchers in this field to design,

synthesize, and evaluate novel CCK2R-targeted therapeutics and diagnostics. Careful

optimization of each step in the development workflow is essential for successful clinical

translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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